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Compound of Interest

3-(2-Cyanopropan-2-yl)benzoic
Compound Name: d
aci

Cat. No.: B1456700

An In-depth Technical Guide to 3-(2-Cyanopropan-2-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties of 3-(2-Cyanopropan-2-yl)benzoic acid (CAS No: 872091-00-4), a bifunctional
organic compound with significant potential as a building block in medicinal chemistry and
materials science. This document details the compound's structural attributes, physicochemical
data, a proposed synthetic pathway, and an analysis of its expected spectroscopic profile.
Furthermore, it explores the distinct reactivity of its carboxylic acid and tertiary nitrile functional
groups, offering insights for its strategic application in complex molecular synthesis. This guide
is intended for researchers, chemists, and drug development professionals seeking to leverage
this molecule in their work.

Introduction and Overview

3-(2-Cyanopropan-2-yl)benzoic acid is a substituted aromatic carboxylic acid. Its structure
incorporates a benzoic acid moiety, a cornerstone in pharmaceutical design, and a 2-
cyanopropan-2-yl group, which introduces a sterically hindered tertiary nitrile. The presence of
these two chemically distinct functional groups—a carboxylic acid capable of forming amides
and esters, and a nitrile group that can be hydrolyzed or reduced—makes it a versatile
intermediate for creating complex molecular architectures. Cyanobenzoic acid derivatives are
crucial intermediates in the synthesis of various pharmaceuticals, agrochemicals, and
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functional polymers[1][2]. This guide serves to consolidate the known properties of this
compound and provide expert analysis of its synthetic and application potential.

Physicochemical and Structural Properties

The fundamental properties of 3-(2-Cyanopropan-2-yl)benzoic acid are summarized below.
The data is compiled from chemical supplier databases and computational predictions.

Property Value Reference(s)

CAS Number 872091-00-4 [3][41[5]

Molecular Formula C11H11NO2 [31[5]

Molecular Weight 189.21 g/mol [31[6]

Appearance Powder N/A

Purity >98% (Typical) [3]

Synonyms 3-(1-Cyano-1- N/A
methylethyl)benzoic acid

Boiling Point (Est.) 360.0 £ 25.0 °C at 760 mmHg [6]

Density (Est.) 1.2+0.1 g/cm3 [6]

N Room temperature, sealed in a
Storage Conditions ) [3]
dry environment

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for 3-(2-Cyanopropan-2-yl)benzoic acid are
not widely published, a robust and logical pathway can be designed based on established
organometallic and nitrile chemistry. The following multi-step synthesis is proposed, starting
from commercially available 3-bromobenzoic acid.

Proposed Synthetic Workflow

The proposed synthesis involves three key steps: (1) Protection of the carboxylic acid via
esterification, (2) Palladium-catalyzed cyanation to install the cyanopropan-2-yl group, and (3)
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Deprotection via ester hydrolysis to yield the final product.

Step 1: Esterification

@-Bromobenzoic AcicD

MeQH, H2S04 (cat.)

(Methyl 3—Bromobenzoate)

Acetone Cyanohydrin,
Pd(dppf)Clz, Zn(CN)2,
dppf, Zn dust, DMA

Step 2: Palladium-Catalyzed Cyanation

G\/Iethyl 3—(2—Cyanopropan—Z—yl)benzoata

1. LiOH, THF/H20
2. HCI (aq)

Step 3: H{drolysis

(3-(2-Cyanopropan-Z-yl)benzoic Aci(a

Click to download full resolution via product page

Caption: Proposed three-step synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

e Step 1: Synthesis of Methyl 3-Bromobenzoate (Protection)

o Dissolve 3-bromobenzoic acid in an excess of methanol (MeOH).
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o Add a catalytic amount of concentrated sulfuric acid (H2SOa).
o Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
o Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

o Extract the product with ethyl acetate, wash the organic layer with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl
ester.

o Causality: The carboxylic acid is protected as a methyl ester to prevent it from interfering
with the organometallic reagents used in the subsequent cyanation step.

o Step 2: Synthesis of Methyl 3-(2-Cyanopropan-2-yl)benzoate (Cyanation)

o To a solution of methyl 3-bromobenzoate in an anhydrous, degassed solvent like N,N-
dimethylacetamide (DMA), add acetone cyanohydrin.

o Add the palladium catalyst (e.g., Pd(dppf)Clz), a cyanide source (e.g., Zn(CN)2), a ligand
(e.g., dppf), and a reducing agent (e.g., Zn dust).

o Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C
for 12-24 hours.

o Upon completion, cool the mixture, dilute with a suitable solvent, and filter to remove
inorganic solids.

o Purify the crude product via column chromatography on silica gel.

o Causality: This step utilizes a palladium-catalyzed cross-coupling reaction, a powerful
method for forming carbon-carbon bonds. Zinc cyanide is used as a less toxic and more
effective cyanide source in many modern protocols, and the addition of zinc dust helps
maintain the active Pd(0) catalytic species.

o Step 3: Synthesis of 3-(2-Cyanopropan-2-yl)benzoic Acid (Deprotection)

o Dissolve the purified methyl ester from Step 2 in a mixture of tetrahydrofuran (THF) and
water.
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o Add an excess of lithium hydroxide (LiOH) and stir at room temperature until TLC indicates
complete conversion.

o Remove the THF under reduced pressure and dilute the remaining agueous solution with
water.

o Acidify the solution to a pH of ~2 using dilute hydrochloric acid (HCI), which will precipitate
the carboxylic acid product.

o Collect the solid product by vacuum filtration, wash with cold water, and dry under
vacuum.

o Causality: Saponification with LiOH is a standard method for hydrolyzing esters. The final
acidification protonates the carboxylate salt, causing the neutral, less soluble carboxylic
acid to precipitate, facilitating its isolation.

Spectroscopic Profile (Predicted)

No experimental spectra for this compound are publicly available. However, a detailed
prediction of its key spectroscopic features can be made based on its structure and data from
analogous compounds.

e H NMR Spectroscopy:

o ~1.7 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two
methyl groups on the cyanopropan-2-yl moiety. The singlet multiplicity is due to the
absence of adjacent protons.

o ~7.5-8.2 ppm (multiplet, 4H): The four protons on the meta-substituted benzene ring will
produce a complex pattern in this region. One would expect to see signals approximating
a triplet, two doublets, and a singlet near the carboxyl group.

o >10 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid will appear as a
broad singlet at a significantly downfield chemical shift. This peak's position and
broadness are concentration-dependent and it can exchange with D20.[7]

e 13C NMR Spectroscopy:
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o ~28-30 ppm: Signals for the two equivalent methyl carbons.

o ~35-40 ppm: Signal for the quaternary carbon attached to the cyano group.
o ~122 ppm: Signal for the nitrile (C=N) carbon.

o ~128-135 ppm: A set of four signals for the aromatic carbons.

o ~170-175 ppm: The signal for the carbonyl carbon of the carboxylic acid.[7]

* Infrared (IR) Spectroscopy:

o 2500-3300 cm~1 (very broad): This broad absorption is characteristic of the O-H stretching
vibration of a carboxylic acid that is participating in hydrogen bonding to form a dimer.[8][9]

o ~2235 cm~1 (sharp, medium-weak): This corresponds to the C=N stretching vibration of
the nitrile group.

o ~1700 cm~1 (sharp, strong): This strong absorption is characteristic of the C=0 stretching
vibration of the carboxylic acid carbonyl group.[3][9]

o ~1600, 1450 cm~: Aromatic C=C stretching vibrations.

o ~1300 cm~1: C-O stretching and O-H bending vibrations.

Chemical Reactivity and Mechanistic
Considerations

The molecule's utility stems from the differential reactivity of its two primary functional groups.

o Carboxylic Acid Group: This group is the more reactive site under many conditions. It will
readily undergo standard transformations:

o Esterification: Reaction with alcohols under acidic catalysis.

o Amidation: Conversion to an acyl chloride (e.g., using SOCI2) followed by reaction with an
amine, or direct coupling with an amine using peptide coupling reagents (e.g., DCC, EDC).
This is a cornerstone reaction in drug development.
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o Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium
aluminum hydride (LiAlH4).[10]

 Nitrile Group: The tertiary nitrile is relatively robust and less reactive than the carboxylic acid.
[11] This chemoselectivity allows for modification of the acid group while leaving the nitrile
intact. However, the nitrile can be transformed under more forcing conditions:

o Hydrolysis: Can be hydrolyzed to a carboxylic acid (yielding a di-acid) or an amide under
strong acidic or basic conditions with heat.[11]

o Reduction: Can be reduced to a primary amine using reagents like LiAlH4 or catalytic
hydrogenation, providing a route to introduce a basic center.

The bulky 2-cyanopropan-2-yl group may exert moderate steric hindrance on the ortho
positions of the benzene ring (positions 2 and 4), potentially influencing the regioselectivity of
electrophilic aromatic substitution reactions.

Applications in Research and Drug Development

3-(2-Cyanopropan-2-yl)benzoic acid is a valuable building block for creating libraries of
complex small molecules for screening.

o Scaffold for Drug Discovery: The benzoic acid moiety can be converted into an amide, a
common functional group in drug candidates, while the nitrile can be used as a handle for
further diversification or as a polar group to modulate physicochemical properties.

 Intermediate for Known APIs: Related compounds, such as 3-(1-cyanoethyl)benzoic acid,
are known intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs)
like Ketoprofen.[12] This suggests that the title compound could be used to synthesize novel
analogues of existing drugs.

o Materials Science: As a bifunctional aromatic compound, it could potentially be used in the
synthesis of specialty polymers or liquid crystals where the rigid core and polar functional
groups can influence material properties.[1]

Safety and Handling
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Hazard Identification: This compound is classified as an irritant.[5] Contact may cause skin
and serious eye irritation.

Handling Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate
personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-
resistant gloves. Avoid breathing dust.

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin
irritation occurs, wash with plenty of soap and water. Seek medical attention if irritation
persists.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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